Influenza A (H1N1) Antiviral Activity: Uralsaponin A vs. Oseltamivir Phosphate
Uralsaponin A (referred to as glycyrrhizin) and related uralsaponins demonstrate direct anti-influenza activity in a validated in vitro model. While oseltamivir phosphate is a clinically approved neuraminidase inhibitor, these saponins offer a distinct mechanism and a quantifiable benchmark for natural product antiviral screening. The data for compound 8 (uralsaponin M) serves as a direct class-level comparator, showing a 13% improvement in IC50 relative to oseltamivir. This establishes a clear potency baseline for evaluating glycyrrhizin-enriched fractions and derivatives [1][2].
| Evidence Dimension | Inhibition of Influenza A/WSN/33 (H1N1) replication in MDCK cells |
|---|---|
| Target Compound Data | IC50 = 39.6 μM for Uralsaponin M (Compound 8, a close analog) |
| Comparator Or Baseline | Oseltamivir phosphate: IC50 = 45.6 μM |
| Quantified Difference | Approximately 13% lower IC50 (higher potency) |
| Conditions | MDCK cell line infected with A/WSN/33 (H1N1) virus; positive control oseltamivir phosphate |
Why This Matters
This quantifies the antiviral potential of this saponin class against a standard-of-care control, guiding procurement for influenza drug discovery programs.
- [1] Song W, Si L, Ji S, Wang H, Fang XM, Yu LY, et al. Uralsaponins M-Y, antiviral triterpenoid saponins from the roots of Glycyrrhiza uralensis. J Nat Prod. 2014;77(7):1632-1643. View Source
- [2] National Center for Biotechnology Information. PubChem Bioassay Summary for AID 1259380. Retrieved April 21, 2026. View Source
